molecular formula C24H20Cl2N2O3S B11291522 N-(2-chlorobenzyl)-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

N-(2-chlorobenzyl)-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B11291522
M. Wt: 487.4 g/mol
InChI Key: WZZYRHJBYQJXGF-UHFFFAOYSA-N
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Description

2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that features both indole and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps. One common route includes the reaction of 3-chlorophenylmethanesulfonyl chloride with an indole derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The indole ring can bind to specific sites, while the sulfonamide group can form hydrogen bonds, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorophenylmethanesulfonyl chloride
  • Indole derivatives
  • Sulfonamide compounds

Uniqueness

What sets 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE apart is its combination of indole and sulfonamide functionalities. This dual nature allows it to participate in a wider range of chemical reactions and interact with diverse biological targets.

Properties

Molecular Formula

C24H20Cl2N2O3S

Molecular Weight

487.4 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide

InChI

InChI=1S/C24H20Cl2N2O3S/c25-19-8-5-6-17(12-19)16-32(30,31)23-14-28(22-11-4-2-9-20(22)23)15-24(29)27-13-18-7-1-3-10-21(18)26/h1-12,14H,13,15-16H2,(H,27,29)

InChI Key

WZZYRHJBYQJXGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl)Cl

Origin of Product

United States

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